REACTION_SMILES
|
[C:1]([CH2:2][CH3:3])(=[O:4])[Cl:5].[CH2:24]1[O:25][CH2:26][CH2:27][O:28][CH2:29]1.[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[F:6][c:7]1[cH:8][c:9]([NH2:16])[c:10]([C:11](=[O:12])[OH:13])[cH:14][cH:15]1>>[C:1]([CH2:2][CH3:3])(=[O:4])[NH:16][c:9]1[cH:8][c:7]([F:6])[cH:15][cH:14][c:10]1[C:11](=[O:12])[OH:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cc(F)ccc1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)Nc1cc(F)ccc1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |